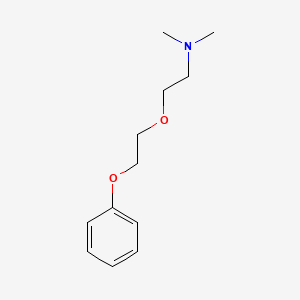
N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine” is a chemical compound with the CAS Number: 100252-25-3. It has a molecular weight of 209.29 and its IUPAC name is N,N-dimethyl-2-(2-phenoxyethoxy)ethan-1-amine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H19NO2/c1-13(2)8-9-14-10-11-15-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Neurochemical Pharmacology
The compound N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is closely related to psychoactive substituted N-benzylphenethylamines. Studies have shown that these compounds are potent agonists at 5-HT2A receptors, which are significant in understanding the mechanisms of hallucinogens and stimulants. Such research is crucial in neurochemical pharmacology to understand the drug interactions at molecular levels (Eshleman et al., 2018).
Metabolic Pathways and Cytochrome P450 Enzymes
Investigations into the metabolism of compounds similar to this compound have revealed the involvement of various cytochrome P450 enzymes. Such studies are crucial for understanding the metabolic pathways and potential drug-drug interactions of these compounds (Nielsen et al., 2017).
Synthesis and Pharmaceutical Applications
this compound-related compounds are key intermediates in synthesizing drugs like Silodosin, used for treating benign prostatic hyperplasia. The development of novel synthetic routes for these intermediates is a significant area of research in pharmaceutical chemistry (Luo et al., 2008).
Analytical Characterization in Forensics
The analytical properties of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs, closely related to this compound, have been reported. This research is vital in forensic science for the identification and analysis of novel psychoactive substances (Zuba & Sekuła, 2013).
Toxicology and Clinical Case Reports
Toxicological studies and clinical case reports involving compounds similar to this compound contribute to understanding the potential risks and clinical presentations of intoxication. This research is vital for emergency medicine and public health (Yoshida et al., 2015).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it’s advised to avoid letting the chemical enter drains and to prevent further spillage or leakage .
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It is often used as a reagent in organic synthesis , suggesting that it may interact with various molecules to facilitate chemical reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, it is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is also important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-13(2)8-9-14-10-11-15-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDGYOYBDHILKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCOC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-chloropyrimidine](/img/structure/B2862817.png)
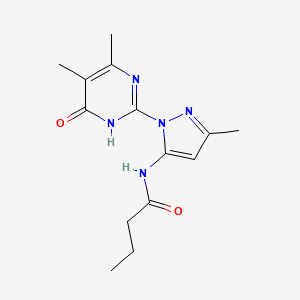
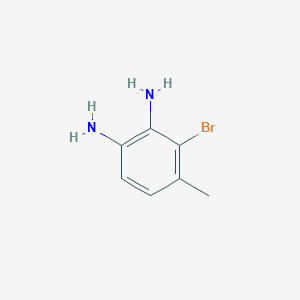
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/no-structure.png)
![1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2862829.png)
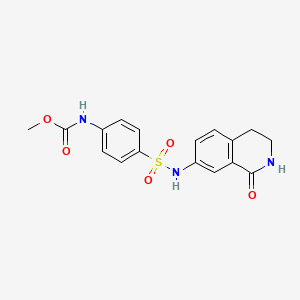
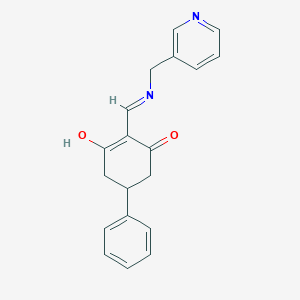
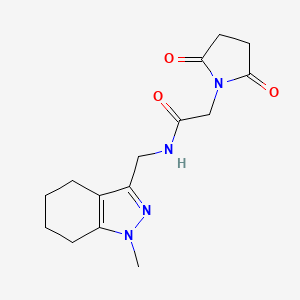

![N-cyclohexyl-2-(2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2862835.png)
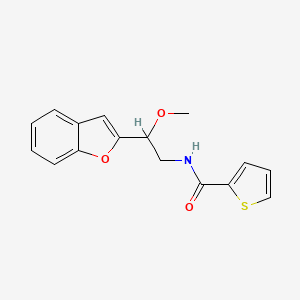
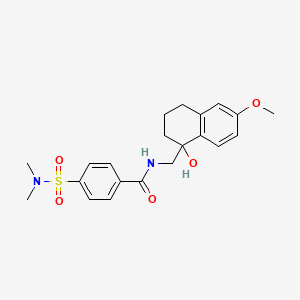
![3-(3-Methoxyphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2862839.png)
